trans,trans-2,4-Decadienal-d4
CAS No.:
Cat. No.: VC16609329
Molecular Formula: C10H16O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O |
|---|---|
| Molecular Weight | 156.26 g/mol |
| IUPAC Name | (2E,4E)-9,9,10,10-tetradeuteriodeca-2,4-dienal |
| Standard InChI | InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+/i1D2,2D2 |
| Standard InChI Key | JZQKTMZYLHNFPL-GMBGHARWSA-N |
| Isomeric SMILES | [2H]C([2H])C([2H])([2H])CCC/C=C/C=C/C=O |
| Canonical SMILES | CCCCCC=CC=CC=O |
Introduction
Chemical Identity and Structural Characteristics
trans,trans-2,4-Decadienal-d4 ((2E,4E)-deca-2,4-dienal-d4) belongs to the class of medium-chain aldehydes, distinguished by its deuterium atoms replacing hydrogen at specific positions. The non-deuterated form, tt-DDE, has the molecular formula , a molecular weight of 152.23 g/mol, and a CAS registry number of 2363-88-4 . The deuterated variant, with the formula , exhibits a molecular weight of 156.26 g/mol.
Structural Isomerism and Geometric Configuration
The compound’s linear structure features two trans-configured double bonds, resulting in geometric isomerism that influences its reactivity. The conjugated double bonds extend electron delocalization, enhancing electrophilicity at the aldehyde group . This configuration is critical for its participation in nucleophilic addition reactions and interactions with biological macromolecules.
Synthesis and Isotopic Labeling Strategies
The synthesis of trans,trans-2,4-Decadienal-d4 typically involves deuterated precursors to ensure isotopic purity. Common methods include:
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Deuterium Exchange Reactions: Utilizing deuterated solvents (e.g., DO) or catalysts to replace hydrogen atoms in the parent compound.
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Linoleic Acid Peroxidation: Autooxidation of deuterated methyl linoleate hydroperoxide, mimicking natural lipid peroxidation pathways .
These processes require stringent control of temperature and oxygen levels to prevent side reactions and ensure high yields.
Physicochemical Properties
The deuterated and non-deuterated forms share similar properties, with minor differences due to isotopic substitution:
| Property | trans,trans-2,4-Decadienal | trans,trans-2,4-Decadienal-d4 |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 152.23 | 156.26 |
| Boiling Point (°C) | 114–116 (at 10 mmHg) | Slightly elevated |
| Density (g/mL) | 0.872 (at 20°C) | ~0.88 (estimated) |
| Solubility | Chloroform, DMSO, methanol | Similar, with enhanced stability |
The deuterated form’s stability under light and heat makes it preferable for long-term studies .
Biological Mechanisms and Pro-Inflammatory Effects
Role in Lipid Peroxidation and Inflammation
tt-DDE is a lipid-derived electrophile (LDE) generated during polyunsaturated fatty acid peroxidation. In macrophages, it activates NF-κB and JNK signaling pathways, increasing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) . In murine models of colitis, tt-DDE exacerbates dextran sulfate sodium (DSS)-induced inflammation, highlighting its pathogenic role .
Protein Targets and Signaling Pathways
Click chemistry-based proteomics identified Hsp90 and 14-3-3ζ as primary targets. tt-DDE covalently modifies these proteins, disrupting their regulatory functions:
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Hsp90 Inhibition: Impairs chaperone activity, leading to unfolded protein response and sustained inflammation .
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14-3-3ζ Interaction: Alters phosphorylation-dependent signaling, enhancing NF-κB nuclear translocation .
siRNA knockdown of Hsp90 or 14-3-3ζ abolishes tt-DDE’s pro-inflammatory effects, confirming their centrality .
Analytical and Research Applications
Stable Isotope Tracing
The deuterium label enables precise tracking of tt-DDE in metabolic studies, elucidating its distribution and degradation in biological systems.
Proteomic Studies
Click chemistry probes derived from tt-DDE facilitate identification of electrophile-sensitive proteins, advancing understanding of oxidative stress responses .
Flavor and Fragrance Research
Though non-deuterated tt-DDE contributes to fatty, citrus-like aromas in foods, the deuterated form is reserved for analytical standards due to its inert sensory profile .
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